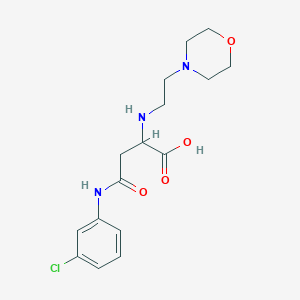
4-(3-Chloroanilino)-2-(2-morpholin-4-ylethylamino)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Chloroanilino)-2-(2-morpholin-4-ylethylamino)-4-oxobutanoic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as L-690,330 and has been extensively studied for its biochemical and physiological effects.
作用機序
The mechanism of action of 4-(3-Chloroanilino)-2-(2-morpholin-4-ylethylamino)-4-oxobutanoic acid involves the inhibition of certain enzymes that are essential for various biochemical processes in the body. This compound specifically targets enzymes such as gamma-secretase, which is involved in the formation of beta-amyloid plaques in Alzheimer's disease, and angiotensin-converting enzyme (ACE), which is involved in the regulation of blood pressure and heart function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of certain enzymes in the body. This compound has been shown to have the following effects:
1. Inhibition of cancer cell proliferation.
2. Inhibition of the formation of beta-amyloid plaques and neurofibrillary tangles in Alzheimer's disease.
3. Inhibition of ACE activity, which results in the regulation of blood pressure and heart function.
実験室実験の利点と制限
The advantages of using 4-(3-Chloroanilino)-2-(2-morpholin-4-ylethylamino)-4-oxobutanoic acid in lab experiments include its specificity and potency in inhibiting certain enzymes. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
将来の方向性
There are several future directions for the study of 4-(3-Chloroanilino)-2-(2-morpholin-4-ylethylamino)-4-oxobutanoic acid. Some of the notable future directions include:
1. Further research on the potential use of this compound as an anti-cancer drug.
2. Investigation of the potential use of this compound in the treatment of other neurological disorders such as Parkinson's disease.
3. Development of more potent and selective inhibitors of gamma-secretase and ACE for the treatment of Alzheimer's disease and cardiovascular diseases, respectively.
4. Exploration of the potential use of this compound in other fields of scientific research such as immunology and infectious diseases.
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been extensively studied for its biochemical and physiological effects, mechanism of action, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential applications of this compound in various fields of scientific research.
合成法
The synthesis of 4-(3-Chloroanilino)-2-(2-morpholin-4-ylethylamino)-4-oxobutanoic acid involves the reaction of 3-chloroaniline and N-(2-aminoethyl)morpholine with 4-oxobutanoic acid. The reaction is carried out in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (EDC) and a catalyst such as 1-hydroxybenzotriazole (HOBt). The resulting product is then purified using column chromatography to obtain pure this compound.
科学的研究の応用
4-(3-Chloroanilino)-2-(2-morpholin-4-ylethylamino)-4-oxobutanoic acid has been extensively studied for its potential applications in various fields of scientific research. Some of the notable research applications of this compound include:
1. Cancer Research: this compound has been studied for its potential use as an anti-cancer drug. It has been shown to inhibit the growth of cancer cells by blocking the activity of certain enzymes that are essential for cancer cell proliferation.
2. Neuroscience Research: This compound has also been studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to inhibit the activity of certain enzymes that are involved in the formation of beta-amyloid plaques and neurofibrillary tangles, which are the hallmarks of Alzheimer's disease.
3. Cardiovascular Research: this compound has also been studied for its potential use in the treatment of cardiovascular diseases such as hypertension and heart failure. It has been shown to inhibit the activity of certain enzymes that are involved in the regulation of blood pressure and heart function.
特性
IUPAC Name |
4-(3-chloroanilino)-2-(2-morpholin-4-ylethylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O4/c17-12-2-1-3-13(10-12)19-15(21)11-14(16(22)23)18-4-5-20-6-8-24-9-7-20/h1-3,10,14,18H,4-9,11H2,(H,19,21)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIXTTYEQVXTPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(CC(=O)NC2=CC(=CC=C2)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.81 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-benzyl-2-[(2-methyl-2H-chromen-3-yl)methylene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B385256.png)
![6-bromo-4-(dibromomethyl)-5,5-dimethyl-N-(4-pyridinyl)bicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B385258.png)
![2-methoxy-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B385259.png)

![3,5-dimethyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B385265.png)
![3,5-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B385266.png)
![(3,5-Dimethyl-1-benzofuran-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B385270.png)
![3-methyl-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}butanamide](/img/structure/B385271.png)
![N-{4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}pentanamide](/img/structure/B385272.png)
![2-(3,4-dimethylphenoxy)-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B385273.png)
![2-(3-chlorophenoxy)-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B385274.png)
![3-(3-Methylphenyl)-5,5-dioxo-1-prop-2-enyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione](/img/structure/B385277.png)
![Ethyl 1-[3-(2-bromophenoxy)-2-hydroxypropyl]piperidine-3-carboxylate](/img/structure/B385278.png)
![(E)-4-bromo-N-(5,5-dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B385279.png)